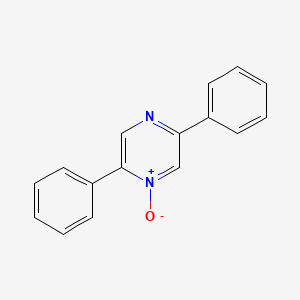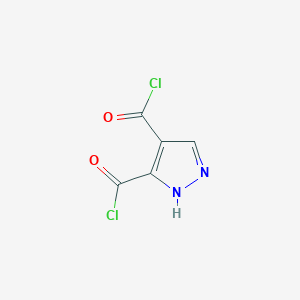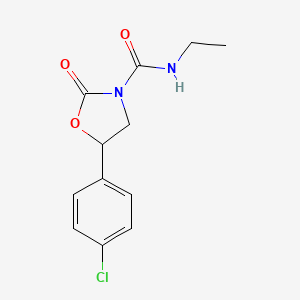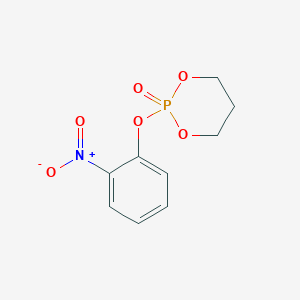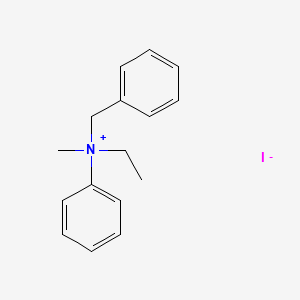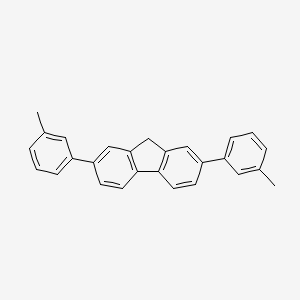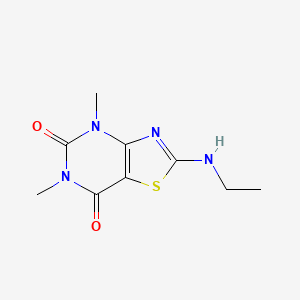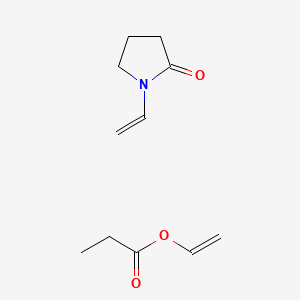
Piperidinium, 4-benzoyloxy-5-(diethylmethylammoniomethyl)-4-phenyl-1,1,2,5-tetramethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidinium, 4-benzoyloxy-5-(diethylmethylammoniomethyl)-4-phenyl-1,1,2,5-tetramethyl-, diiodide is a complex organic compound with a unique structure that includes a piperidinium core substituted with various functional groups
Vorbereitungsmethoden
The synthesis of Piperidinium, 4-benzoyloxy-5-(diethylmethylammoniomethyl)-4-phenyl-1,1,2,5-tetramethyl-, diiodide involves multiple steps. The synthetic route typically starts with the preparation of the piperidinium core, followed by the introduction of the benzoyloxy and phenyl groups. The final step involves the quaternization of the nitrogen atom with diiodide. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzoyloxy group.
Hydrolysis: The ester bond in the benzoyloxy group can be hydrolyzed under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Piperidinium, 4-benzoyloxy-5-(diethylmethylammoniomethyl)-4-phenyl-1,1,2,5-tetramethyl-, diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in industrial chemical reactions.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy and phenyl groups play a crucial role in binding to these targets, while the piperidinium core provides structural stability. The diiodide moiety may also contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other piperidinium derivatives with different substituents. For example:
- Piperidinium, 4-hydroxy-5-(diethylmethylammoniomethyl)-4-phenyl-1,1,2,5-tetramethyl-, diiodide
- Piperidinium, 4-methoxy-5-(diethylmethylammoniomethyl)-4-phenyl-1,1,2,5-tetramethyl-, diiodide
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities
Eigenschaften
CAS-Nummer |
28060-60-8 |
|---|---|
Molekularformel |
C28H42I2N2O2 |
Molekulargewicht |
692.5 g/mol |
IUPAC-Name |
(4-benzoyloxy-1,1,3,6-tetramethyl-4-phenylpiperidin-1-ium-3-yl)methyl-diethyl-methylazanium;diiodide |
InChI |
InChI=1S/C28H42N2O2.2HI/c1-8-30(7,9-2)22-27(4)21-29(5,6)23(3)20-28(27,25-18-14-11-15-19-25)32-26(31)24-16-12-10-13-17-24;;/h10-19,23H,8-9,20-22H2,1-7H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
MMUUGEOAMPEYRU-UHFFFAOYSA-L |
Kanonische SMILES |
CC[N+](C)(CC)CC1(C[N+](C(CC1(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C)(C)C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14695540.png)

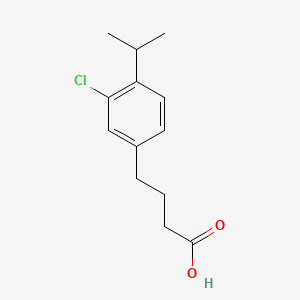

![4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14695565.png)
